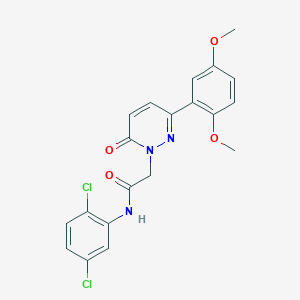
N-(2,5-dichlorophenyl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17Cl2N3O4 and its molecular weight is 434.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dichlorophenyl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, presenting data from various studies, including in vitro and in vivo findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H16Cl2N2O4
- Molecular Weight : 407.247 g/mol
- CAS Number : 1049727-35-6
The presence of dichlorophenyl and dimethoxyphenyl groups suggests potential interactions with biological targets, which may be responsible for its pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising antitumor properties. For instance, research on related pyridazin derivatives has shown significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies :
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to evaluate the antiproliferative effects.
- Findings : The compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation in 2D cultures. Notably, the activity was higher in 2D assays compared to 3D cultures, suggesting that the compound's efficacy may be influenced by the cellular environment .
Antimicrobial Activity
In addition to antitumor effects, the compound has been evaluated for antimicrobial properties:
- Microbial Strains Tested : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
- Results : The compound exhibited moderate antibacterial activity against gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent .
The proposed mechanism of action for this compound involves:
- DNA Interaction : Similar compounds have shown a tendency to bind to DNA, disrupting replication and transcription processes. This interaction may lead to apoptosis in cancer cells.
- Enzyme Inhibition : The inhibition of DNA-dependent enzymes is also a critical pathway through which these compounds exert their biological effects .
Study 1: Antitumor Efficacy in Cell Cultures
A comparative study involving various derivatives similar to this compound focused on their antitumor efficacy. The results indicated that modifications in substituents significantly impacted biological activity:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 6.26 ± 0.33 | HCC827 |
| Compound B | 20.46 ± 8.63 | HCC827 (3D) |
| N-(2,5-dichlorophenyl)... | TBD | TBD |
This study underscores the importance of structural variations in determining the biological potency of these compounds .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| S. cerevisiae | TBD |
These findings suggest that while the compound may not be a first-line antimicrobial agent, it possesses sufficient activity to warrant further investigation .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4/c1-28-13-4-7-18(29-2)14(10-13)16-6-8-20(27)25(24-16)11-19(26)23-17-9-12(21)3-5-15(17)22/h3-10H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRQTAIXXYSGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














